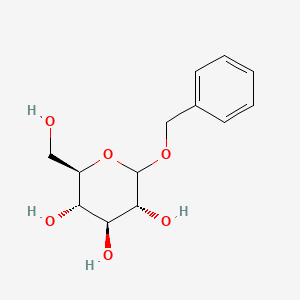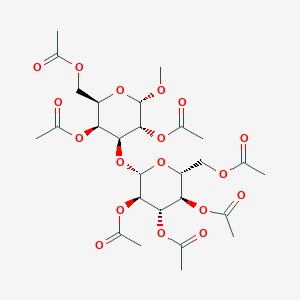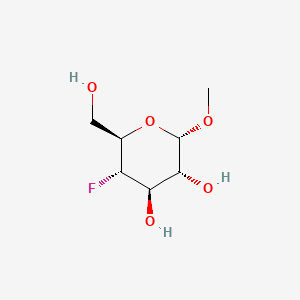
Benzyl glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl glucopyranoside is a compound with the molecular formula C13H18O612. It is also known by other names such as Benzyl D-Glucopyranoside and 1-O-Benzyl-D-Glucopyranose1. It has a molecular weight of 270.28 g/mol1. It is a natural product found in Camellia sinensis, Cotoneaster simonsii, and other organisms2.
Synthesis Analysis
The synthesis of Benzyl glucopyranoside and its derivatives has been reported in several studies34. For instance, glucopyranosyl-conjugated benzyl derivatives containing a [1,2,3]-triazole linker were synthesized3. Another study reported the synthesis of benzyl β-D-glucopyranoside and its naturally occurring benzyl 6-O-glycosyl-β-D-glucopyranoside congeners based on the selective β-glycosidation of benzyl alcohol with D-glucose4.
Molecular Structure Analysis
The molecular structure of Benzyl glucopyranoside includes a benzyl group attached to a glucopyranoside12. The IUPAC name for this compound is (2R,3S,4S,5R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol1.
Chemical Reactions Analysis
Benzyl glucopyranoside and its derivatives have been used in various chemical reactions5. For example, they have been used to develop antibacterial and antifungal drugs using in silico and in vitro antimicrobial functionality tests against five pathogenic bacteria and two fungi5.
Physical And Chemical Properties Analysis
Benzyl glucopyranoside has several physical and chemical properties. It has a molecular weight of 270.28 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 6, and a rotatable bond count of 41. Its exact mass and monoisotopic mass are both 270.11033829 g/mol1.Wissenschaftliche Forschungsanwendungen
Enzymic Preparation of Benzyl β-D-Glucopyranoside : This study highlights the preparation of Benzyl β-D-glucopyranoside using an enzyme-catalyzed direct reaction. The enzyme β-glucosidase was used in immobilized form for multiple applications (Marek et al., 1989).
Benzyl-Protection of Carbohydrates : This research investigates a selective benzyl protection of carbohydrates, developing a synthesis method for methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside, based on silyl migration under conventional benzylation conditions (Wang et al., 2008).
Isolation from Gynostemma pentaphyllum : This paper reports the isolation and characterization of benzyl-O-β-D-glucopyranoside from Gynostemma pentaphyllum, marking the first discovery of this compound in the Gynostemma genus (Ye, 2001).
Synthesis and Pharmacological Characterization : This study synthesizes glucopyranosyl-conjugated benzyl derivatives, with benzyl acting as a pharmacophore in anti-cancer compounds. One such compound showed comparable potency to 5-fluorouracil in inhibiting colorectal cancer cell proliferation (Fu et al., 2021).
Effects in Experimental Menopausal Model Rats : The paper explores the effectiveness of benzyl beta-D-glucopyranoside in relieving tension in experimental menopausal model rats. The study suggests that benzyl glucoside may contribute to tension relief caused by ether stress (Ina et al., 2004).
Antidiabetic Effect of T-1095 : This research evaluates the antidiabetic effect of T-1095, a derivative of phlorizin and an inhibitor of Na(+)-glucose cotransporters. The study highlights its potential as a therapeutic agent for abnormal glucose metabolism (Oku et al., 2000).
Synthesis of Sialyl Lex and Lex Antigens : The study discusses the synthesis of a versatile tetrasaccharide of sialyl Lex and Lex antigens, using benzyl 4-O-[2,4,6-tri-O-benzyl-3-O-(4-methoxybenzyl)-β-D-galactopyranosyl]-2,3,6-tri-O-benzyl-β-D-glucopyranoside (Chowdhury, 1996).
Glycosides from Magnolia Sirindhorniae : This study identifies a new benzyl triglycoside and phenylethanoid glycosides from Magnolia sirindhorniae leaves, contributing to our understanding of plant-derived compounds and their potential applications (Srinroch et al., 2019).
Safety And Hazards
While specific safety and hazard information for Benzyl glucopyranoside is not readily available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas678.
Zukünftige Richtungen
Benzyl glucopyranoside and its derivatives have potential applications in the biomedical and food industries9. They have shown promise as potential antimicrobial agents and have been used to develop antibacterial and antifungal drugs5. Further research is needed to fully understand their potential applications and mechanisms of action39.
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHCBYYBLTXYEV-HENWMNBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl glucopyranoside | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)



![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)



![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)

